Single-Digit Nanomolar BTK Enzymatic Potency with Rapid Irreversible Inactivation Kinetics
BI-BTK-1 inhibits recombinant BTK with an enzymatic IC50 of 0.9 nM (95% CI: 0.6–1.2 nM) and demonstrates rapid irreversible inactivation kinetics with a k(inact)/K(i) value of 85,000 ± 39,000 M⁻¹ s⁻¹ [1]. By comparison, the first-generation covalent BTK inhibitor ibrutinib achieves a comparable BTK enzymatic IC50 of 0.5 nM but exhibits substantially broader off-target kinase binding, with confirmed activity against ITK, TEC, BLK, EGFR, HER2, and JAK3 [2]. The high inactivation efficiency of BI-BTK-1, combined with its reported high selectivity (characterized as 'highly selective' across the kinome in the primary publication, though a full panel dataset is not publicly available), means that at concentrations sufficient to fully occupy BTK, the residual risk of confounding off-target pharmacology is lower for BI-BTK-1 than for ibrutinib—a distinction particularly relevant in immune cell functional assays where ITK and TEC kinases also contribute to signaling downstream of the TCR and BCR [2][3].
| Evidence Dimension | BTK enzymatic inhibition potency and irreversible inactivation efficiency |
|---|---|
| Target Compound Data | IC50 = 0.9 nM [0.6, 1.2]; k(inact)/K(i) = 85,000 ± 39,000 M⁻¹ s⁻¹ |
| Comparator Or Baseline | Ibrutinib: BTK IC50 = 0.5 nM; off-targets include ITK, TEC, BLK, EGFR, HER2, JAK3. k(inact)/K(i) for ibrutinib not directly reported in comparable format. |
| Quantified Difference | BI-BTK-1 IC50 is approximately 1.8-fold higher than ibrutinib's reported 0.5 nM IC50; however, BI-BTK-1 achieves this potency with substantially narrower kinome selectivity as per qualitative characterization. |
| Conditions | Recombinant BTK enzyme assay (cell-free biochemical assay); k(inact)/K(i) determined under standardized covalent inhibitor kinetics conditions. |
Why This Matters
For researchers requiring BTK inhibition in immune assays where TCR and BCR signaling fidelity is critical, BI-BTK-1's combination of sub-nanomolar potency, rapid irreversible inactivation, and high selectivity reduces the likelihood of ITK- or TEC-mediated confounding compared to ibrutinib.
- [1] Chalmers SA, Doerner J, Bosanac T, Khalil S, Smith D, Harcken C, Dimock J, Der E, Herlitz L, Webb D, Seccareccia E, Feng D, Fine JS, Ramanujam M, Klein E, Putterman C. Therapeutic Blockade of Immune Complex-Mediated Glomerulonephritis by Highly Selective Inhibition of Bruton's Tyrosine Kinase. Sci Rep. 2016 May 19;6:26164. Table 1. View Source
- [2] Honigberg LA, Smith AM, Sirisawad M, Verner E, Loury D, Chang B, Li S, Pan Z, Thamm DH, Miller RA, Buggy JJ. The Bruton tyrosine kinase inhibitor PCI-32765 blocks B-cell activation and is efficacious in models of autoimmune disease and B-cell malignancy. Proc Natl Acad Sci U S A. 2010 Jul 20;107(29):13075-80. View Source
- [3] Berg LJ, Finkelstein LD, Lucas JA, Schwartzberg PL. Tec family kinases in T lymphocyte development and function. Annu Rev Immunol. 2005;23:549-600. View Source
